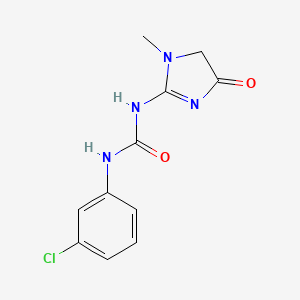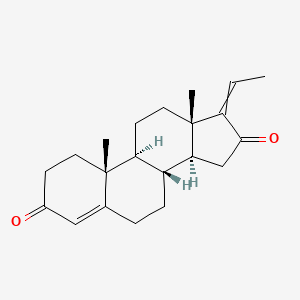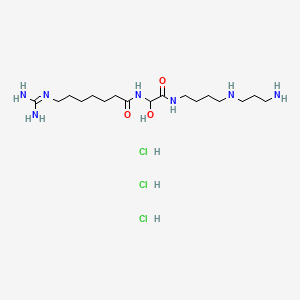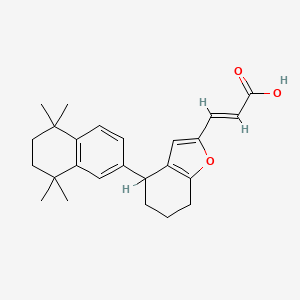
Fenobam
Descripción general
Descripción
Fenobam is an imidazole derivative developed by McNeil Laboratories in the late 1970s as a novel anxiolytic drug. It was initially designed to treat anxiety disorders but was never commercially marketed due to dose-limiting side effects such as amnesia and psychotomimetic symptoms . This compound acts as a potent and selective negative allosteric modulator of the metabotropic glutamate receptor subtype 5 (mGluR5) . This compound has shown promising results in various scientific research applications, including the treatment of fragile X syndrome .
Aplicaciones Científicas De Investigación
Fenobam has been extensively studied for its potential therapeutic applications. Some of the key areas of research include:
Anxiolytic Effects: This compound has shown anxiolytic effects comparable to benzodiazepines but without the associated GABAergic activity.
Antidepressant and Analgesic Effects: Research indicates that this compound may have combined antidepressant and analgesic effects, making it a potential candidate for treating co-morbid conditions.
Anti-addictive Effects: This compound has demonstrated potential in reducing addictive behaviors in preclinical studies.
Fragile X Syndrome: Initial studies have shown promising results in using this compound to treat fragile X syndrome, a genetic disorder characterized by intellectual disability and behavioral issues.
Mecanismo De Acción
Fenobam, also known as NPL-2009 or CID 162834, is an imidazole derivative developed by McNeil Laboratories . It has been investigated for its potential therapeutic applications, particularly in the treatment of anxiety and Fragile X Syndrome .
Target of Action
This compound primarily targets the metabotropic glutamate receptor subtype 5 (mGluR5) . This receptor plays a crucial role in modulating glutamate-driven excitation in the brain .
Mode of Action
This compound acts as a potent and selective negative allosteric modulator of the mGluR5 . It inhibits the quisqualate-evoked intracellular calcium response mediated by the human mGluR5 receptor . This compound acts in a noncompetitive manner, similar to MPEP, another mGluR5 antagonist .
Biochemical Pathways
The mGluR5 receptor is involved in various biochemical pathways, particularly those related to glutamate signaling . By modulating the activity of this receptor, this compound can influence these pathways and their downstream effects.
Pharmacokinetics
The pharmacokinetics of this compound are characterized by considerable interindividual variability . . More detailed studies are needed to fully understand this compound’s pharmacokinetic profile.
Result of Action
This compound demonstrates inverse agonist properties, blocking 66% of the mGluR5 receptor basal activity . This modulation of mGluR5 activity can have various molecular and cellular effects, potentially contributing to its anxiolytic and other therapeutic effects .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the stress-induced hyperthermia model, Vogel conflict test, Geller-Seifter conflict test, and conditioned emotional response have shown anxiolytic activity with a minimum effective dose of 10 to 30 mg/kg p.o . .
Análisis Bioquímico
Biochemical Properties
Fenobam is a selective and potent mGlu5 receptor antagonist acting at an allosteric modulatory site . It displays inverse agonist properties and blocks mGlu5 receptor basal activity . The Kd values are 54 and 31 nM at rat and human recombinant mGlu5 receptors, respectively .
Cellular Effects
This compound has been shown to have significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been found to exhibit anxiolytic activity in the stress-induced hyperthermia model, Vogel conflict test, Geller-Seifter conflict test, and conditioned emotional response .
Molecular Mechanism
This compound exerts its effects at the molecular level primarily through its interaction with the mGlu5 receptor. It acts as a potent and selective negative allosteric modulator of this receptor . This means that it binds to a site on the receptor that is distinct from the active site, leading to a change in the receptor’s conformation and a decrease in its activity .
Temporal Effects in Laboratory Settings
The effects of this compound have been observed to change over time in laboratory settings
Dosage Effects in Animal Models
In animal models, the effects of this compound have been observed to vary with different dosages . It exhibits anxiolytic activity with a minimum effective dose of 10 to 30 mg/kg p.o
Metabolic Pathways
Given its role as a modulator of the mGlu5 receptor, it is likely involved in glutamate signaling pathways .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Fenobam can be synthesized through a multi-step process involving the reaction of 3-chlorophenyl isocyanate with 1-methyl-4-oxo-4,5-dihydro-1H-imidazole-2-carboxamide . The reaction typically occurs under controlled conditions, including specific temperatures and solvents to ensure the desired product’s purity and yield.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and minimize impurities. The process may also involve purification steps like recrystallization or chromatography to obtain high-purity this compound suitable for research and potential therapeutic use .
Análisis De Reacciones Químicas
Types of Reactions
Fenobam primarily undergoes substitution reactions due to the presence of reactive functional groups like the imidazole ring and the chlorophenyl group . It can also participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, which can replace the chlorine atom in the chlorophenyl group.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used to oxidize the imidazole ring.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride can reduce the carbonyl group in the imidazole ring.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives of this compound with different functional groups replacing the chlorine atom .
Comparación Con Compuestos Similares
Similar Compounds
2-Methyl-6-phenylethynyl-pyridine (MPEP): A selective mGluR5 antagonist with similar anxiolytic effects.
Basimglurant: Another mGluR5 antagonist with potential therapeutic applications in treating depression and anxiety.
MTEP: A potent mGluR5 antagonist with anxiolytic and antidepressant effects.
Uniqueness of Fenobam
This compound is unique due to its combined profile of anxiolytic, antidepressant, analgesic, and anti-addictive effects . Unlike benzodiazepines, this compound does not exhibit GABAergic activity, reducing the risk of side effects like sedation and dependence . Additionally, its potential application in treating fragile X syndrome sets it apart from other mGluR5 antagonists .
Propiedades
Número CAS |
57653-26-6 |
|---|---|
Fórmula molecular |
C11H11ClN4O2 |
Peso molecular |
266.68 g/mol |
Nombre IUPAC |
(3Z)-1-(3-chlorophenyl)-3-(1-methyl-4-oxoimidazolidin-2-ylidene)urea |
InChI |
InChI=1S/C11H11ClN4O2/c1-16-6-9(17)14-10(16)15-11(18)13-8-4-2-3-7(12)5-8/h2-5H,6H2,1H3,(H2,13,14,15,17,18) |
Clave InChI |
DWPQODZAOSWNHB-UHFFFAOYSA-N |
SMILES |
CN1CC(=O)NC1=NC(=O)NC2=CC(=CC=C2)Cl |
SMILES isomérico |
CN\1CC(=O)N/C1=N/C(=O)NC2=CC(=CC=C2)Cl |
SMILES canónico |
CN1CC(=O)NC1=NC(=O)NC2=CC(=CC=C2)Cl |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>2 years if stored properly |
Solubilidad |
Soluble in DMSO, not in water |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
Fenobam; NPL-2009; NPL2009; NPL 2009 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary molecular target of Fenobam?
A1: this compound [N-(3-chlorophenyl)-N′-(4,5-dihydro-1-methyl-4-oxo-1H-imidazole-2-yl)urea] is a selective and potent negative allosteric modulator of the metabotropic glutamate receptor subtype 5 (mGluR5). [, , , , , , ]
Q2: How does this compound interact with mGluR5?
A2: this compound binds to an allosteric site on the mGluR5 receptor, distinct from the glutamate binding site. [, , , , ] This binding inhibits the receptor's activity, acting as an antagonist. [, , , ]
Q3: Does this compound affect the basal activity of mGluR5?
A3: Yes, this compound exhibits inverse agonist properties, meaning it can reduce the basal activity of the mGluR5 receptor even in the absence of glutamate. [] In an overexpression cell line, this compound blocked 66% of the basal mGluR5 receptor activity. []
Q4: What are the downstream effects of this compound's interaction with mGluR5?
A4: By antagonizing mGluR5, this compound modulates glutamatergic neurotransmission, which plays a role in various physiological processes, including nociception, synaptic plasticity, and learning & memory. [, , , , , , , ]
Q5: What is the molecular formula and weight of this compound?
A5: this compound has the molecular formula C11H11ClN4O2 and a molecular weight of 266.7 g/mol. [, ]
Q6: Is there spectroscopic data available for this compound?
A6: Yes, researchers have characterized this compound using various spectroscopic techniques. [1H]this compound binding studies have been conducted to determine its affinity for mGluR5. [] Additionally, NMR spectroscopy (1H-NMR and 13C-NMR) has been employed to investigate its tautomeric preference and conformational variability. [, ]
Q7: What solvents have been used to dissolve this compound in research?
A7: Studies have used dimethyl sulfoxide (DMSO) and Beta-cyclodextrin (BCD) as vehicles for dissolving this compound. [] Interestingly, this compound dissolved in DMSO demonstrated greater analgesic effects compared to when dissolved in BCD in a formalin pain model. []
Q8: What is the pharmacokinetic profile of this compound?
A8: Research indicates that this compound is rapidly absorbed and distributed to the brain after administration. [] In mice, it is quickly cleared from circulation, with brain concentration peaking rapidly after intraperitoneal administration but declining within an hour. [] Human studies suggest considerable inter-individual variability in plasma exposures, which were not linear with dose. []
Q9: How does the pharmacokinetic profile of this compound compare to other mGluR5 antagonists?
A9: Compared to 2-methyl-6-(phenylethynyl)-pyridine (MPEP), this compound demonstrates improved in vivo selectivity for mGluR5. [] Additionally, a novel mGluR5 inhibitor CTEP exhibits a longer half-life (∼18 hours) and superior oral bioavailability compared to both this compound and MPEP, allowing for chronic treatment with less frequent dosing. []
Q10: What preclinical models have been used to study the effects of this compound?
A10: Researchers have employed various preclinical models to evaluate this compound's effects. These include:
- Pain Models: Formalin test and inflammatory pain models in mice to assess analgesic effects. [, , ]
- Anxiety Models: Stress-induced hyperthermia, Vogel conflict test, Geller-Seifter conflict test, and conditioned emotional response in rodents. [, ]
- Fragile X Syndrome Models: Fmr1 knockout mice to investigate potential therapeutic benefits. []
- Parkinson's Disease Models: MPTP-lesioned macaques to assess the impact on levodopa-induced dyskinesia. [, ]
Q11: What have in vitro studies revealed about this compound's effects?
A11: In vitro studies have demonstrated that this compound:
- Inhibits glutamate-evoked calcium responses in cells expressing human mGluR5. []
- Protects rat hepatocytes from hypoxic injury. []
Q12: What are the key findings from in vivo studies on this compound?
A12: In vivo studies have shown that this compound:
- Reduces formalin-induced pain behaviors and inflammation-induced thermal hypersensitivity in mice. []
- Increases locomotor activity in an open field test but does not impair motor coordination. [, ]
- Shows anxiolytic activity in various rodent models. [, ]
- Improves prepulse inhibition in some adults with Fragile X syndrome. []
- Attenuates levodopa-induced dyskinesia in MPTP-treated macaques. [, ]
Q13: Have any clinical trials been conducted with this compound?
A13: Yes, clinical trials have been conducted to evaluate this compound's safety, pharmacokinetics, and potential therapeutic effects in humans. [, ]
Q14: What are the future directions for this compound research?
A14: Future research directions for this compound include:
- Optimizing its pharmacokinetic profile: Developing new formulations or analogs with improved bioavailability and a longer half-life to enable more effective and convenient dosing regimens. []
- Exploring its therapeutic potential in other conditions: Investigating its efficacy in other neurological and psychiatric disorders where mGluR5 dysfunction is implicated, such as addiction, schizophrenia, and autism spectrum disorders. [, , ]
- Understanding its complex interactions with other neurotransmitter systems: Further characterizing its effects on dopamine and serotonin signaling to optimize treatment strategies for disorders like Parkinson's disease. [, ]
- Developing biomarkers to predict treatment response and monitor efficacy: Identifying biomarkers that can help personalize treatment with this compound and other mGluR5 modulators to enhance clinical outcomes. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














![2-[4-[3-[2-(2-Chloro-6-fluorophenyl)ethyl-[(2,3-dichlorophenyl)carbamoyl]amino]propyl]phenoxy]-2-methylpropanoic acid](/img/structure/B1672453.png)

